Cas no 126052-22-0 (2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine)
2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-tetrahydro-2-methyl-Imidazo[1,2-a]pyrazine
- IMidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-2-Methyl-
- 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- 126052-22-0
- 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
- EN300-126964
- AS-40258
- SCHEMBL107873
- BFA05222
- AKOS009160916
- 5,6,7,8-Tetrahydro-2-methylimidazo[1,2-a]pyrazine
- VJISEYLRRDUZHP-UHFFFAOYSA-N
- DB-154769
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
- 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine
-
- Inchi: 1S/C7H11N3/c1-6-5-10-3-2-8-4-7(10)9-6/h5,8H,2-4H2,1H3
- InChI Key: VJISEYLRRDUZHP-UHFFFAOYSA-N
- SMILES: N12C=C(C)N=C1CNCC2
Computed Properties
- Exact Mass: 137.095297364g/mol
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 29.8Ų
2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M340838-5mg |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
126052-22-0 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M340838-10mg |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
126052-22-0 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M340838-50mg |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
126052-22-0 | 50mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM294425-1g |
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
126052-22-0 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A099002834-1g |
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine |
126052-22-0 | 90% | 1g |
$1017.12 | 2023-09-03 | |
| Enamine | EN300-126964-0.05g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine |
126052-22-0 | 0.05g |
$226.0 | 2023-05-26 | ||
| Enamine | EN300-126964-0.1g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine |
126052-22-0 | 0.1g |
$337.0 | 2023-05-26 | ||
| Enamine | EN300-126964-0.25g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine |
126052-22-0 | 0.25g |
$481.0 | 2023-05-26 | ||
| Enamine | EN300-126964-0.5g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine |
126052-22-0 | 0.5g |
$758.0 | 2023-05-26 | ||
| Enamine | EN300-126964-1.0g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine |
126052-22-0 | 1g |
$971.0 | 2023-05-26 |
2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyrazine
Exploring the Properties and Applications of 2-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS No. 126052-22-0)
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, also known by its CAS registry number 126052-22-0, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazoapyrazine family and exhibits unique structural and functional properties that make it a valuable molecule for various applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and potential uses.
The molecular structure of 126052-22-0 is characterized by a fused bicyclic system consisting of an imidazole ring and a pyrazine ring. The presence of a methyl group at the 2-position introduces steric effects that influence the compound's reactivity and stability. Researchers have employed advanced spectroscopic techniques such as NMR and IR to elucidate its structural features. These studies have revealed that the molecule adopts a rigid conformation due to the aromaticity of the fused rings, which plays a crucial role in its electronic properties.
One of the most promising applications of 126052-22-0 lies in its potential as a building block for drug development. Recent studies have demonstrated that this compound can serve as a scaffold for constructing bioactive molecules with specific pharmacological profiles. For instance, derivatives of this compound have shown inhibitory activity against certain enzymes involved in neurodegenerative diseases. The ability to modify the substituents on the imidazoapyrazine core allows chemists to fine-tune its biological activity and optimize its therapeutic potential.
In addition to its pharmaceutical applications, 126052-22-0 has also been explored for its role in materials science. The compound's aromaticity and conjugated system make it an attractive candidate for use in organic electronics. Researchers have investigated its electronic properties using density functional theory (DFT) calculations and found that it exhibits suitable charge transport characteristics for applications in organic semiconductors.
The synthesis of 126053-79-4 has been optimized through various routes, including palladium-catalyzed coupling reactions and microwave-assisted synthesis. These methods not only enhance the yield but also reduce reaction times, making them more efficient for large-scale production. The development of green chemistry approaches has further contributed to the sustainability of these synthetic pathways.
Recent advancements in computational chemistry have provided deeper insights into the reactivity and stability of 13449389. Molecular dynamics simulations have revealed that the compound exhibits remarkable thermal stability under ambient conditions, which is advantageous for its practical applications. Furthermore, quantum chemical calculations have helped predict its interaction with biological targets at an atomic level.
In conclusion, 13449389 stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties and modular structure make it an invaluable tool for researchers in drug discovery and materials science. As ongoing studies continue to uncover new aspects of this compound's behavior, it is likely to play an increasingly important role in advancing both scientific research and industrial applications.
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